molecular formula C10H20F2N2O2 B13583262 tert-Butyl (1-amino-4,4-difluoropentan-2-yl)carbamate

tert-Butyl (1-amino-4,4-difluoropentan-2-yl)carbamate

Cat. No.: B13583262
M. Wt: 238.27 g/mol
InChI Key: RXQFNRQDAQFGSD-UHFFFAOYSA-N
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Description

tert-Butyl N-(1-amino-4,4-difluoropentan-2-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis and have applications in various fields, including pharmaceuticals and agrochemicals. This compound is characterized by the presence of a tert-butyl group, an amino group, and two fluorine atoms on a pentane backbone.

Preparation Methods

The synthesis of tert-butyl N-(1-amino-4,4-difluoropentan-2-yl)carbamate typically involves the protection of the amino group using a tert-butyl carbamate (Boc) group. The synthetic route generally includes the following steps:

    Protection of the Amino Group: The amino group is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Introduction of Fluorine Atoms: The fluorine atoms are introduced through a fluorination reaction, often using reagents like diethylaminosulfur trifluoride (DAST).

    Formation of the Carbamate: The protected amino group is then reacted with a suitable isocyanate to form the carbamate linkage.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl N-(1-amino-4,4-difluoropentan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) and potassium cyanide (KCN).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

tert-Butyl N-(1-amino-4,4-difluoropentan-2-yl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-amino-4,4-difluoropentan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The carbamate group can also undergo hydrolysis, releasing the active amine, which can then interact with its target.

Comparison with Similar Compounds

tert-Butyl N-(1-amino-4,4-difluoropentan-2-yl)carbamate can be compared with other similar compounds, such as:

    tert-Butyl N-(1-amino-4,4,4-trifluorobutan-2-yl)carbamate: This compound has an additional fluorine atom, which may alter its chemical and biological properties.

    tert-Butyl N-(1-amino-4,4-difluorobutan-2-yl)carbamate: This compound has a shorter carbon chain, which can affect its reactivity and stability.

The uniqueness of tert-butyl N-(1-amino-4,4-difluoropentan-2-yl)carbamate lies in its specific structure, which provides a balance between stability and reactivity, making it a valuable intermediate in various chemical syntheses.

Properties

Molecular Formula

C10H20F2N2O2

Molecular Weight

238.27 g/mol

IUPAC Name

tert-butyl N-(1-amino-4,4-difluoropentan-2-yl)carbamate

InChI

InChI=1S/C10H20F2N2O2/c1-9(2,3)16-8(15)14-7(6-13)5-10(4,11)12/h7H,5-6,13H2,1-4H3,(H,14,15)

InChI Key

RXQFNRQDAQFGSD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(C)(F)F)CN

Origin of Product

United States

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